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molecular formula C11H13N3Si B8475554 5-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

5-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8475554
M. Wt: 215.33 g/mol
InChI Key: LSZWYSQXOBHKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951810B2

Procedure details

5-[(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine (0.320 g, 1.49 mmol) and potassium carbonate (0.513 g, 3.72 mmol) were stirred in MeOH (6 mL) for 18 hours. The mixture was diluted with EtOAc, washed with saturated ammonium chloride, brine, dried over anhydrous magnesium sulfate, filtered and concentrated to give the title compound as an orange solid (0.185 g, 87%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.513 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[C:15]2[CH:14]=[N:13][CH:12]=[N:11][C:10]=2[NH:9][CH:8]=1)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO.CCOC(C)=O>[C:6]([C:7]1[C:15]2[CH:14]=[N:13][CH:12]=[N:11][C:10]=2[NH:9][CH:8]=1)#[CH:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CNC=2N=CN=CC21
Name
Quantity
0.513 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated ammonium chloride, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CNC=2N=CN=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.185 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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